6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is typically carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The solvent of crystallization is often ethanol, which helps in obtaining a high-purity product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordinate bonds with metal surfaces, which is particularly relevant in its role as a corrosion inhibitor. The adsorption of the compound on metal surfaces follows the Langmuir isotherm model, involving both physisorption and chemisorption .
Comparison with Similar Compounds
Similar Compounds
2,3-Cyclopentenopyridine: This compound shares a similar fused ring system but differs in the position of the nitrogen atom and the degree of saturation.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Another closely related compound with slight structural variations.
Uniqueness
6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a corrosion inhibitor and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPJLWOBZZOAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.